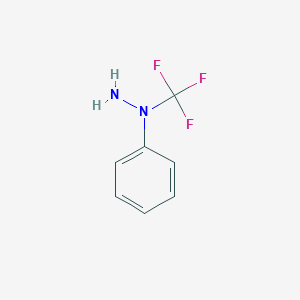
1-Phenyl-1-(trifluoromethyl)hydrazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Phenyl-1-(trifluoromethyl)hydrazine is an organic compound with the molecular formula C7H7F3N2. It is characterized by the presence of a phenyl group attached to a hydrazine moiety, which also contains a trifluoromethyl group.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-Phenyl-1-(trifluoromethyl)hydrazine can be synthesized through several methods. One common approach involves the reaction of phenylhydrazine with trifluoromethyl iodide under basic conditions. The reaction typically requires a solvent such as ethanol and a base like potassium carbonate. The mixture is heated to facilitate the reaction, resulting in the formation of this compound .
Industrial Production Methods: Industrial production of this compound often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial processes may incorporate purification steps such as recrystallization or distillation to obtain high-purity products .
Analyse Chemischer Reaktionen
Types of Reactions: 1-Phenyl-1-(trifluoromethyl)hydrazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding azides or nitroso derivatives.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Halogenating agents or nucleophiles can facilitate substitution reactions.
Major Products Formed:
Oxidation: Formation of azides or nitroso compounds.
Reduction: Formation of amines.
Substitution: Formation of various substituted phenylhydrazines.
Wissenschaftliche Forschungsanwendungen
1-Phenyl-1-(trifluoromethyl)hydrazine has diverse applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of heterocyclic compounds.
Biology: The compound is employed in the study of enzyme inhibition and protein interactions.
Medicine: It serves as an intermediate in the synthesis of pharmaceuticals, including potential anticancer and antiviral agents.
Industry: The compound is utilized in the production of agrochemicals and dyes
Wirkmechanismus
The mechanism by which 1-Phenyl-1-(trifluoromethyl)hydrazine exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property is crucial for its activity in enzyme inhibition and receptor binding, leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
Phenylhydrazine: Lacks the trifluoromethyl group, resulting in different chemical properties and applications.
Trifluoromethylphenylhydrazine: Similar structure but with variations in the position of the trifluoromethyl group.
1,1-Bis(trifluoromethyl)hydrazine: Contains two trifluoromethyl groups, leading to distinct reactivity and applications
Uniqueness: 1-Phenyl-1-(trifluoromethyl)hydrazine is unique due to the presence of both a phenyl group and a trifluoromethyl group, which confer specific chemical and biological properties. Its ability to participate in diverse reactions and its applications in various fields highlight its significance in scientific research and industry .
Eigenschaften
Molekularformel |
C7H7F3N2 |
|---|---|
Molekulargewicht |
176.14 g/mol |
IUPAC-Name |
1-phenyl-1-(trifluoromethyl)hydrazine |
InChI |
InChI=1S/C7H7F3N2/c8-7(9,10)12(11)6-4-2-1-3-5-6/h1-5H,11H2 |
InChI-Schlüssel |
YAWCMQIRPKCWKO-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)N(C(F)(F)F)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















